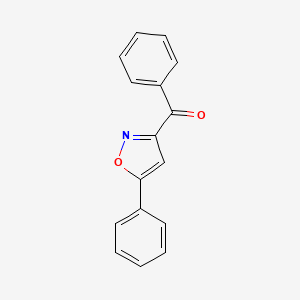

3-Benzoyl-5-phenylisoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3672-49-9 |

|---|---|

Formule moléculaire |

C16H11NO2 |

Poids moléculaire |

249.26 g/mol |

Nom IUPAC |

phenyl-(5-phenyl-1,2-oxazol-3-yl)methanone |

InChI |

InChI=1S/C16H11NO2/c18-16(13-9-5-2-6-10-13)14-11-15(19-17-14)12-7-3-1-4-8-12/h1-11H |

Clé InChI |

MMPBSJHQGDKTRI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Benzoyl 5 Phenylisoxazole and Its Functionalized Derivatives

1,3-Dipolar Cycloaddition Reactions

A primary and widely utilized method for synthesizing the isoxazole (B147169) ring system is the 1,3-dipolar cycloaddition. rsc.org This reaction typically involves the interaction of a nitrile oxide as the dipole with a dipolarophile, such as an alkyne. rsc.org The concerted, pericyclic mechanism is the generally accepted pathway for this transformation. rsc.org

Nitrile Oxide Cycloadditions to Alkyne Dipolarophiles

The reaction between a nitrile oxide and an alkyne serves as a direct route to 3,5-disubstituted isoxazoles. rsc.orgnih.gov The nitrile oxide can be generated in situ from various precursors, a common one being the corresponding oxime. rsc.org

One specific precursor for generating the necessary nitrile oxide for the synthesis of 3-benzoyl-5-phenylisoxazole is ω-chloroisonitrosoacetophenone. researchgate.netorgsyn.org This compound can be prepared through the nitrosation of phenacyl chloride. orgsyn.org The subsequent treatment of ω-chloroisonitrosoacetophenone allows for the in situ formation of benzoylformonitrile oxide, which then reacts with a suitable dipolarophile. researchgate.net

The choice of dipolarophile is crucial in the 1,3-dipolar cycloaddition reaction. To synthesize this compound, phenylacetylene (B144264) is the required acetylenic dipolarophile. The reaction of benzoylformonitrile oxide with phenylacetylene leads directly to the desired product.

The reactivity of the dipolarophile can be influenced by its substituents. Electron-withdrawing groups on the alkyne can deactivate the moiety and accelerate the reaction. nih.gov While the focus here is on acetylenic dipolarophiles for the synthesis of isoxazoles, it is worth noting that ethylenic dipolarophiles (alkenes) react with nitrile oxides to form isoxazolines. nih.gov The reaction with alkenes is also extensive, allowing for the synthesis of a variety of isoxazoline (B3343090) derivatives. nih.gov

Preparation from ω-Chloroisonitrosoacetophenone

Copper-Catalyzed Condensation of Primary Nitro Compounds with Terminal Alkynes

An alternative and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the copper-catalyzed condensation of primary nitro compounds with terminal alkynes. researchgate.netthieme-connect.de This approach has been shown to be a practical and general method for preparing these heterocyclic systems. researchgate.netresearchgate.net The use of a copper/base catalytic system is central to this transformation. researchgate.netresearchgate.net

Comparative Kinetic Profiles and Catalytic Effects of Copper(II) Salts

The addition of copper(II) salts has a significant catalytic effect on the condensation reaction, accelerating the formation of isoxazoles from activated nitro compounds and alkynes. thieme-connect.de Kinetic studies have demonstrated the enhanced reaction rates in the presence of copper catalysts compared to base-catalyzed reactions alone. researchgate.netresearchgate.net Different copper(II) salts can exhibit varying catalytic efficiencies. For instance, in related cycloaddition reactions, copper(II) acetate (B1210297) has been shown to be more effective than copper(II) sulfate. beilstein-journals.org The presence of the copper catalyst is crucial, as in its absence, only trace amounts of isoxazoles are typically detected. researchgate.netresearchgate.net The catalytic system also helps to suppress competing side reactions, such as the oxidative coupling of terminal alkynes (Glaser-Hay coupling) and the self-condensation of nitro compounds to form furazans. researchgate.netthieme-connect.de

The following table summarizes the effect of different catalysts on the condensation of benzoylnitromethane (B1266397) with phenylacetylene.

| Catalyst System | Major Product | Observations |

| Base only | Complex mixture | Condensations of electron-poor alkynes lead to complex mixtures. |

| Copper(II)/Base | This compound | Predominant product over furazan. researchgate.netresearchgate.net |

Regioselectivity in the Formation of this compound

The copper-catalyzed condensation of primary nitro compounds with terminal alkynes exhibits high regioselectivity, primarily yielding the 3,5-disubstituted isoxazole isomer. researchgate.netresearchgate.net In the synthesis of this compound from benzoylnitromethane and phenylacetylene, the reaction selectively produces this isomer over the 3-benzoyl-4-phenylisoxazole alternative. thieme-connect.de This regioselectivity is a key advantage of the copper-catalyzed method. beilstein-journals.org The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the nitro compound and the alkyne. The use of copper catalysts can enhance the regioselectivity of the cycloaddition. beilstein-journals.orgnih.gov

Condensation and Cyclization Approaches

The construction of the isoxazole ring often involves condensation and subsequent cyclization reactions. These methods typically utilize acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms, which are then brought together to form the heterocyclic ring.

Reactions of β-Diketones with Hydroxylamine (B1172632)

A well-established and common method for synthesizing 3,5-disubstituted isoxazoles is the reaction of β-diketones with hydroxylamine or its salts, such as hydroxylamine hydrochloride. rsc.orgunifi.it The reaction of unsymmetrical β-diketones can potentially lead to the formation of two isomeric products. unifi.it For instance, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can yield both 3-aryl-5-phenylisoxazoles and 5-aryl-3-phenylisoxazoles, with the product distribution depending on the nature of the substituents on the diketone. rsc.org

The reaction conditions, such as the solvent and the presence of a base, can influence the outcome. For example, refluxing benzoylacetone (B1666692) with hydroxylamine hydrochloride in methanol (B129727) can produce a mixture of 3-methyl-5-phenylisoxazole (B94393) and 5-methyl-3-phenylisoxazole. unifi.it Similarly, β-dimethylaminovinyl ketones react with hydroxylamine hydrochloride to produce 3- and 5-substituted isoxazoles, with the regioselectivity being dependent on the reaction conditions. researchgate.net

| Starting Material | Reagents | Product(s) | Reference |

| Substituted dibenzoylmethanes | Hydroxylamine hydrochloride | 3-Aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazoles | rsc.org |

| Benzoylacetone | Hydroxylamine hydrochloride, Methanol | 3-Methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole | unifi.it |

Utilization of Benzoylacetonitriles as Versatile Synthons for Isoxazole Rings

Benzoylacetonitriles, also known as 3-oxo-3-phenylpropanenitriles, are highly reactive and versatile starting materials for the synthesis of various five-membered heterocycles, including isoxazoles. tubitak.gov.tr These compounds possess a nitrile group, a carbonyl group, and an active methylene (B1212753) group, providing multiple reaction sites. tubitak.gov.tr

A straightforward approach to synthesizing 5-aminoisoxazole derivatives involves the reaction of benzoylacetonitriles with hydroxylamine. For example, 5-amino-3-phenylisoxazole (B183965) can be prepared in situ from the reaction of benzoylacetonitrile (B15868) with hydroxylamine hydrochloride in an aqueous sodium hydroxide (B78521) solution. sorbonne-universite.fr This method is efficient and can be integrated into one-pot multicomponent reactions to generate more complex fused heterocyclic systems. sorbonne-universite.fr The reaction of nitriles with hydroxylamine can sometimes lead to a mixture of 3-amino and 5-aminoisoxazoles, with the product ratio being influenced by reaction parameters like pH and temperature. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Benzoylacetonitrile | Hydroxylamine hydrochloride, NaOH(aq) | 5-Amino-3-phenylisoxazole | sorbonne-universite.fr |

Condensation of Primary Nitro Compounds with Aldehydes or Activated Ketones

The condensation of primary nitro compounds with carbonyl compounds, such as aldehydes and activated ketones, provides a valuable route to functionalized isoxazoles. rsc.orgrsc.org This strategy has seen significant development, allowing for the synthesis of isoxazoles with various substitution patterns. rsc.org The reaction between aldehydes and primary nitro compounds, often in a 1:2 molar ratio, can lead to isoxazole derivatives through the formation of β-dinitro intermediates. researchgate.net

Ketones generally require activation, such as in β-diketones or α-nitroketones, to react with primary nitro compounds to form isoxazoles. rsc.orgresearchgate.net For instance, the reaction of aromatic aldehydes with nitroacetate (B1208598) can lead to isoxazole derivatives. rsc.org A notable application is the copper-catalyzed condensation of primary nitro compounds with terminal alkynes, which yields 3,5-disubstituted isoxazoles with high regioselectivity. researchgate.net In the presence of a copper/base catalytic system, the reaction of benzoylnitromethane with phenylacetylene predominantly forms this compound. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Primary nitro compounds | Aldehydes | Base | Isoxazole derivatives | rsc.orgrsc.org |

| Benzoylnitromethane | Phenylacetylene | Copper/Base | This compound | researchgate.net |

| Aromatic aldehydes | Nitroacetic esters | Diethylamine, Acetonitrile (B52724) | 3,4,5-Trisubstituted isoxazoles | rsc.org |

Metal-Free Synthetic Strategies for Isoxazole Derivatives

While metal-catalyzed reactions are prevalent in isoxazole synthesis, there is a growing interest in developing metal-free alternatives. These methods often rely on the use of hypervalent iodine reagents or other oxidants to facilitate the key bond-forming steps. sci-hub.se

One such strategy involves the in situ generation of nitrile oxides from oximes using hypervalent iodine reagents, which then undergo cycloaddition reactions. sci-hub.se Another approach is the TEMPO-catalyzed cyclocondensation of primary nitroalkanes with alkynes or alkenes, which provides a sustainable route to isoxazoles and isoxazolines. researchgate.net Furthermore, the reaction of 1,3-monothiodiketones with sodium azide (B81097) in the presence of IBX (2-iodoxybenzoic acid) offers a mild and efficient metal-free synthesis of substituted isoxazoles. sci-hub.se

Preparation of Advanced this compound Analogs and Hybrid Systems

The core this compound scaffold can be further elaborated to create more complex analogs and hybrid molecules with potentially enhanced properties.

Synthesis of 3,5-Diarylisoxazole Derivatives

The synthesis of 3,5-diarylisoxazoles is a significant area of focus due to the biological activities associated with this structural motif. scielo.brnih.govnih.gov These compounds can be prepared through various synthetic routes. One common method involves the cyclocondensation of chalcones (α,β-unsaturated ketones) or β-diketones with hydroxylamine. scielo.br

Another approach involves the conversion of 2,4,6-triarylpyrylium salts with hydroxylamine hydrochloride in water under microwave irradiation, which offers a rapid and environmentally friendly synthesis of 3,5-diarylisoxazoles. ciac.jl.cn The synthesis can also be initiated from flavones, which react with hydroxylamine to form the 3,5-diarylisoxazole framework. scielo.br Further functionalization, such as alkylation or nitration, can then be carried out on the isoxazole ring to generate a library of derivatives. scielo.br

| Precursor | Reagents | Product Type | Key Features | Reference |

| Chalcones/β-Diketones | Hydroxylamine | 3,5-Diarylisoxazoles | Classical condensation method | scielo.br |

| 2,4,6-Triarylpyrylium salts | Hydroxylamine hydrochloride, Water, Microwave | 3,5-Diarylisoxazoles | Rapid, green synthesis | ciac.jl.cn |

| Flavones | Hydroxylamine | 3,5-Diarylisoxazole framework | Multi-step synthesis from flavones | scielo.br |

Development of Triazole-Isoxazole Conjugates through Multi-step Synthesis

The creation of hybrid molecules that feature both triazole and isoxazole rings is a significant focus of contemporary chemical research. These efforts aim to synthesize novel compounds by combining the distinct properties of each heterocyclic system. A prevalent and effective strategy for achieving this is through a multi-step synthetic pathway. dntb.gov.uamdpi.comnih.govresearchgate.net

A frequently employed multi-step synthesis commences with a precursor material, which undergoes a series of reactions to yield the desired triazole-isoxazole conjugate. mdpi.comnih.govresearchgate.net For instance, a starting material like 3-formylchromone can be used to build the initial heterocyclic core. dntb.gov.uamdpi.comnih.govresearchgate.net A key step in this process often involves an O-alkylation reaction. This is typically achieved by reacting a hydroxyl-containing intermediate with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). mdpi.comnih.gov This reaction introduces a terminal alkyne group, which is essential for the subsequent cycloaddition.

The final stage in constructing the triazole-isoxazole conjugate is often a 1,3-dipolar cycloaddition reaction. nih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely utilized. nih.govnih.gov In this step, the propargylated intermediate is reacted with an azide to form the 1,2,3-triazole ring, thus linking it to the isoxazole moiety. nih.govmdpi.com This modular approach is highly advantageous as it allows for the creation of a diverse library of conjugate compounds by varying the substituents on both the isoxazole precursor and the azide. nih.gov

Table 1: Key Steps in the Multi-step Synthesis of Triazole-Isoxazole Conjugates

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Benzyl azide, 3-Formylchromone | - | 1-benzyl-4-(2-hydroxybenzoyl)-1,2,3-triazole |

| 2 | 1-benzyl-4-(2-hydroxybenzoyl)-1,2,3-triazole, Propargyl bromide | K2CO3, DMF, Room Temperature | O-Alkylated triazole intermediate |

Regioselective Pathways in Hybrid Heterocycle Formation

Regioselectivity, which dictates the specific orientation of atoms in a newly formed chemical ring, is a paramount consideration in the synthesis of hybrid heterocycles like triazole-isoxazole conjugates. The precise arrangement of these atoms is crucial as it defines the final structure and, consequently, the properties of the molecule. nih.gov

In the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for linking isoxazole and triazole units, the reaction exhibits a high degree of regioselectivity. The CuAAC mechanism consistently produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govmdpi.comacs.org This level of control is a significant benefit of this synthetic method, as it prevents the formation of mixed isomers (i.e., 1,4- and 1,5-disubstituted products), which would necessitate complex and often difficult separation procedures. The reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide in a stepwise fashion to yield the thermodynamically favored 1,4-isomer. nih.gov

The initial formation of the isoxazole ring itself can also be a regioselective process. nih.govrsc.org For example, the reaction of a 1,3-dicarbonyl compound with hydroxylamine can potentially lead to two different isoxazole isomers. However, by carefully controlling the reaction conditions and selecting appropriate substituents on the dicarbonyl starting material, the formation of the desired 3,5-disubstituted isoxazole can be favored. researchgate.net Similarly, the synthesis of 3,5-disubstituted isoxazoles can be achieved with high regioselectivity through a one-pot, three-step procedure that utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes. organic-chemistry.org

Table 2: Regioselectivity in Key Synthetic Steps

| Reaction | Reactants | Expected Regioisomer | Unfavored Regioisomer | Rationale |

|---|---|---|---|---|

| Isoxazole Formation | Primary nitro compounds, Terminal acetylenes | 3,5-Disubstituted isoxazole | Other isomers | Copper/base catalysis favors this pathway. researchgate.net |

Mechanistic Investigations of 3 Benzoyl 5 Phenylisoxazole Transformations

Photochemical Rearrangements and Ring Transformations

The absorption of UV light by 3-benzoyl-5-phenylisoxazole initiates a cascade of events, including rearrangements to more stable heterocyclic systems and cleavage of the isoxazole (B147169) ring. These transformations are of significant interest for their synthetic utility and for understanding the fundamental principles of photochemical reactions.

Photo-induced Rearrangement to Oxazoles.oup.com

One of the principal photochemical reactions of this compound is its isomerization to an oxazole (B20620) derivative. oup.com This process involves a skeletal rearrangement where the atoms of the isoxazole ring are reorganized to form the oxazole ring structure.

Conversion of this compound to 2-Benzoyl-5-phenyloxazole.oup.com

Upon irradiation with UV light, this compound undergoes a photo-induced rearrangement to yield 2-benzoyl-5-phenyloxazole. oup.com This transformation represents a significant structural reorganization, where the benzoyl group effectively migrates from the 3-position of the isoxazole ring to the 2-position of the newly formed oxazole ring.

Postulation of Intermediacy (e.g., Aziridine, Ketenimine) in Benzoyl Migration.oup.comnih.gov

The mechanism of this photo-induced rearrangement is thought to proceed through highly reactive and transient intermediates. oup.com Following the initial photochemical excitation, the isoxazole ring is believed to open, leading to the formation of a 2,3-dibenzoylaziridine intermediate. oup.com An alternative or subsequent intermediate that has been postulated is N-benzoylbenzoylketenimine, which would be formed after the migration of a benzoyl group. oup.com Ketenimines are known to be highly electrophilic and can be generated through the photochemical rearrangement of isoxazoles. nih.gov These intermediates are typically short-lived and rapidly rearrange to the final, more stable oxazole product.

Phototransposition Mechanisms (P4 pathway).researchgate.net

The rearrangement of phenyl-substituted isoxazoles, such as 5-phenylisoxazole (B86612), to their corresponding oxazole isomers often proceeds through what is known as the P4 pathway. researchgate.net This mechanistic pathway involves the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isoxazole ring. researchgate.net Experimental evidence from labeling studies, using deuterium (B1214612) or methyl groups, has confirmed this specific mode of atom transposition during the photochemical reaction. researchgate.net

Photoreactivity of Azidoisoxazoles Leading to Nitrosoalkene Formation.mdpi.comnih.govrsc.org

While not directly involving this compound, the study of related azidoisoxazoles provides insight into the broader photoreactivity of the isoxazole ring system. Irradiation of 5-azido-3-phenylisoxazole in cryogenic matrices, such as argon at 13 K or 2-methyltetrahydrofuran (B130290) (mTHF) at 77 K, with 254 nm UV light results in the formation of a nitrosoalkene. mdpi.comnih.gov

This transformation is proposed to occur either through a concerted mechanism from the singlet excited state of the azidoisoxazole or via the cleavage of a singlet nitrene intermediate. mdpi.comnih.govrsc.org The latter does not efficiently undergo intersystem crossing to the triplet state before cleaving to form the nitrosoalkene. mdpi.comnih.gov

Table 1: Photoreactivity of 5-Azido-3-Phenylisoxazole

| Reactant | Conditions | Product | Proposed Mechanism |

|---|

Photo-Ring Cleavage Pathways in Phenyl-Substituted Isoxazoles.researchgate.netwiley.com

In addition to phototransposition, phenyl-substituted isoxazoles can undergo photo-ring cleavage. researchgate.netwiley.com For instance, the irradiation of 5-phenylisoxazole can lead to the formation of benzoylacetonitrile (B15868). researchgate.net This indicates a competing reaction pathway where the isoxazole ring is opened, leading to non-heterocyclic products. The specific products formed and the efficiency of this cleavage pathway are influenced by the substituents on the isoxazole ring and the reaction conditions. wiley.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Benzoyl-5-phenyloxazole |

| 2,3-Dibenzoylaziridine |

| N-Benzoylbenzoylketenimine |

| 5-Phenylisoxazole |

| 5-Phenyloxazole |

| 5-Azido-3-phenylisoxazole |

| Nitrosoalkene |

Thermal and Catalyzed Rearrangements of this compound Hydrazones

The transformation of this compound hydrazones into other heterocyclic systems, particularly 1,2,3-triazoles, represents a significant area of study within mononuclear heterocyclic rearrangements. These reactions can be initiated through thermal means or catalyzed by acids or bases, leading to a variety of outcomes depending on the specific conditions and the structure of the hydrazone.

The rearrangement of this compound hydrazones to form 1,2,3-triazoles is a well-documented example of the Boulton-Katritzky reaction. nih.gov This type of rearrangement is a powerful synthetic tool for creating diverse nitrogen-containing five-membered heterocycles. nih.gov

Phenylhydrazones of 3-benzoylisoxazole are known to convert to the corresponding 1,2,3-triazoles either thermally or through treatment with a base. oup.com The reaction proceeds through a recyclization process involving the hydrazone side chain and the isoxazole ring. rsc.org A plausible mechanism for the base-induced rearrangement involves the initial deprotonation of the hydrazone by a base to form an anion. nih.gov This is followed by an intramolecular cyclization, which includes the opening of the isoxazole ring and the formation of a new N-N bond, leading to a triazole intermediate that subsequently protonates to yield the final 2-aryl-4-phenacyl-1,2,3-triazole product. nih.govrsc.org

The Z-isomers of arylhydrazones of this compound readily undergo rearrangement to form 2-aryl-4-phenacyl-2H-1,2,3-triazoles. rsc.org This specific rearrangement has been the subject of kinetic studies to elucidate the effects of substituents on the reaction mechanism. researchgate.net The reaction is understood to proceed through an intramolecular nucleophilic substitution-type mechanism. rsc.org The reactivity of these isoxazole derivatives is noted to be significantly lower than that of analogous 1,2,4-oxadiazole (B8745197) derivatives. rsc.org

The Boulton-Katritzky reaction, a type of mononuclear heterocyclic rearrangement, is a key process in the transformation of this compound hydrazones. nih.gov Kinetic studies of these reactions, particularly in dioxane-water solvent systems, have provided detailed insights into the reaction mechanisms. rsc.orgrsc.org The reaction can proceed through different pathways, including uncatalyzed, specific acid-catalyzed, and general base-catalyzed routes, depending on the reaction conditions and the substituents on the arylhydrazone. researchgate.netacs.org

A study on the rearrangement of various Z-arylhydrazones of this compound in dioxane-water provided quantitative data on these substituent effects. The table below summarizes the observed pseudo-first-order rate constants (kobs) for different substituted arylhydrazones.

Table 1: Observed Pseudo-First-Order Rate Constants (kobs) for the Rearrangement of Substituted (Z)-Arylhydrazones of this compound at 313.15 K

| Substituent (X) | pS+ | kobs x 10^5 (s-1) |

| p-MeO | 9.80 | 1.15 |

| p-Me | 9.80 | 1.43 |

| H | 9.80 | 2.15 |

| p-Cl | 9.80 | 4.30 |

| m-Cl | 9.80 | 6.80 |

| p-NO2 | 9.80 | 45.7 |

Data sourced from a kinetic study on the rearrangement of Z-arylhydrazones of 3-benzoyl-5-phenylisoxazoles. The study was conducted in a dioxane-water (1:1 v/v) solution with a borate (B1201080) buffer. rsc.org

The rearrangement of this compound hydrazones often exhibits general base catalysis. rsc.org This means that any base present in the reaction mixture, not just the hydroxide (B78521) ion, can participate in the rate-determining step by removing a proton. rsc.org Kinetic studies have shown a linear relationship between the observed rate constant and the concentration of the general base, confirming this catalytic pathway. The mechanism involves the base assisting in the deprotonation of the hydrazone, which is a key step in the intramolecular cyclization process. rsc.org The occurrence of general base catalysis provides strong evidence for a mechanism where the proton transfer is part of the rate-limiting step. arkat-usa.org This is in contrast to specific base catalysis, where the reaction rate depends solely on the pH of the solution. arkat-usa.org

Kinetics and Mechanisms of Boulton-Katritzky Reactions

Acid-Catalyzed Pathways in Azole-to-Azole Interconversions

The transformation of isoxazoles into other heterocyclic systems, known as azole-to-azole interconversions, can be facilitated by acid catalysis. These rearrangements often proceed through a mechanism involving protonation of the isoxazole ring, which weakens the N-O bond and initiates ring cleavage. A notable example of such transformations is the Boulton-Katritzky rearrangement, a process that enables the conversion of isoxazoles into different five-membered heterocycles. chim.itresearchgate.net

Kinetic studies on the rearrangement of (Z)-arylhydrazones of this compound to 2-aryl-4-phenacyl-1,2,3-triazoles have provided insights into these pathways. rsc.org While many of these rearrangements are base-catalyzed, acid-catalyzed routes have also been identified, particularly in related heterocyclic systems like 1,2,4-oxadiazoles, which serve as mechanistic models. For the rearrangement of the Z-phenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole, a specific acid-catalyzed pathway has been kinetically proven for the first time in an azole-to-azole interconversion. researchgate.net

The proposed mechanism for acid catalysis involves the protonation of a nitrogen atom within the heterocyclic ring. researchgate.net In the case of an isoxazole derivative, protonation at the ring nitrogen would increase the electrophilicity of the adjacent carbon atoms and promote the cleavage of the labile N-O bond. This ring-opening step generates a reactive intermediate which can then undergo intramolecular cyclization to form a new, more stable azole ring, such as a pyrazole (B372694) or triazole. researchgate.netresearchgate.net The presence of the 3-benzoyl and 5-phenyl substituents influences the electronic properties and stability of both the starting material and the intermediates, thereby affecting the reaction kinetics and the feasibility of the rearrangement.

Analysis of the 'Catalysis of Catalysis' Mechanism

In the study of complex chemical transformations, intricate kinetic behaviors are often observed that cannot be explained by simple catalytic models. One such phenomenon is the 'catalysis of catalysis' mechanism. This concept has been used to account for the kinetic laws observed in the amine-catalyzed rearrangement of Z-arylhydrazones of this compound into 2-aryl-4-phenacyl-5-phenyl-1,2,3-triazoles in solvents like acetonitrile (B52724) and benzene. fondazionecrimi.it

While detailed mechanistic specifics for this compound require further elucidation, the study of azole-catalyzed acyl transfers provides a framework for understanding such complex kinetics. acs.orgexlibrisgroup.comresearchgate.net In these systems, factors such as catalyst speciation (e.g., the equilibrium between a neutral azole and its conjugate base, the azolate anion), aggregation of the catalyst, and interactions with the solvent can lead to diverse and complex kinetic regimes. acs.orgexlibrisgroup.com Seemingly minor changes in reaction conditions, such as the nature of the solvent or an auxiliary base, can significantly alter the reaction's kinetic profile, which may be rationalized by a 'catalysis of catalysis' model where the environment modulates the activity and availability of the primary catalyst. exlibrisgroup.comresearchgate.net

Proton Transfer Reactions in Apolar Solvents

Proton transfer is a fundamental step in many acid-catalyzed reactions. In apolar, aprotic solvents like toluene (B28343), the mechanism of proton transfer differs significantly from that in polar, protic media due to the inability of the solvent to stabilize charged intermediates through solvation or to act as a proton shuttle. researchgate.netmasterorganicchemistry.com

Kinetic and mechanistic studies of the acid-catalyzed rearrangement of related heterocyclic compounds, such as the Z-phenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole, in toluene provide significant insight into these processes. researchgate.net In such non-polar environments, the rearrangement has been shown to proceed through pathways involving the formation of distinct complexes between the substrate and the acid catalyst. researchgate.net

Research has pointed to the existence of two primary reaction pathways: one involving a 1:1 complex (one substrate molecule and one acid molecule) and another involving a 1:2 complex (one substrate molecule and two acid molecules). researchgate.net The pathway involving two acid molecules often becomes more significant as the acid concentration increases. In this scenario, the second acid molecule can act as a proton shuttle or assist in the stabilization of the transition state through a network of hydrogen bonds, a role that the apolar solvent cannot fulfill. The relative contribution of these pathways (k_III/k_II ratio) depends on the nature and strength of the acid used. researchgate.net This dual-pathway mechanism highlights the crucial role of the acid catalyst not only in initiating the reaction via protonation but also in facilitating the necessary subsequent proton transfers in a non-coordinating solvent environment.

Reductive Ring-Opening and Ring-Expansion Processes

Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles to β-Enaminones

The isoxazole ring serves as a stable synthon that can be strategically cleaved to reveal valuable difunctionalized compounds. researchgate.net A key transformation is the reductive ring-opening of 3,5-disubstituted isoxazoles, such as this compound, which leads to the formation of β-enaminones. researchgate.net This process involves the reductive cleavage of the weak N-O bond within the isoxazole heterocycle. researchgate.net

This transformation is synthetically valuable as β-enaminones are versatile building blocks for the synthesis of various other compounds, including 1,3-diketones and more complex heterocyclic systems. researchgate.netcuny.edu The reaction provides a facile route to these important 1,3-difunctional frameworks. researchgate.net Various catalytic systems have been developed to achieve this transformation, with iron catalysis emerging as a low-cost and environmentally friendly option. cuny.edu

Iron-Catalyzed Transfer Hydrogenation

An efficient method for the reductive ring-opening of 3,5-disubstituted isoxazoles utilizes an iron-catalyzed transfer hydrogenation reaction. researchgate.netcuny.edu This protocol employs an inexpensive iron catalyst, such as iron(III) chloride (FeCl₃), in aged N-methyl-2-pyrrolidone (NMP). researchgate.netcuny.edu A key discovery was that aged NMP contains 5-hydroxy-N-methyl-2-pyrrolidone, which is generated in situ and acts as the hydrogen donor in the transfer hydrogenation process. researchgate.netcuny.edu This represents the first example of employing a combination of an iron catalyst and 5-hydroxy-N-methyl-2-pyrrolidone as the reducing system in a transfer hydrogenation. researchgate.net

The reaction is typically performed at elevated temperatures (e.g., 150 °C) and is compatible with a wide range of substituents on the isoxazole ring. cuny.edu The table below summarizes the conditions and yields for the iron-catalyzed reductive ring-opening of various 3,5-disubstituted isoxazoles.

| Entry | R¹ Substituent | R² Substituent | Yield of β-Enaminone (%) |

|---|---|---|---|

| 1 | Phenyl | Phenyl | 91 |

| 2 | 4-MeC₆H₄ | Phenyl | 94 |

| 3 | 4-MeOC₆H₄ | Phenyl | 95 |

| 4 | 4-FC₆H₄ | Phenyl | 89 |

| 5 | 4-ClC₆H₄ | Phenyl | 93 |

| 6 | 2-Thienyl | Phenyl | 91 |

| 7 | Phenyl | Methyl | 85 |

The proposed mechanism for this iron-catalyzed reaction involves the coordination of both the isoxazole and the 5-hydroxy-N-methyl-2-pyrrolidone hydrogen donor to the surface of the iron catalyst. A hydride is then transferred from the hydrogen donor to the nitrogen atom of the isoxazole ring, likely via a six-membered ring transition state. This transfer initiates the cleavage of the N-O bond, leading to the formation of a β-iminoketone intermediate, which subsequently tautomerizes to the more stable β-enaminone product. cuny.edu

Ring Opening and Ring Closing Cascade (ROCC) Mechanism

The reductive ring-opening of isoxazoles can be the initial step in a more complex reaction sequence known as a Ring Opening and Ring Closing Cascade (ROCC) mechanism. researchgate.netscribd.com In these processes, the β-enaminone or a related intermediate formed from the initial ring cleavage does not represent the final product but instead undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. researchgate.net

For example, researchers have developed methods for synthesizing substituted pyridine (B92270) derivatives from isoxazoles using an iron/ammonium chloride (Fe/NH₄Cl) reducing system, which proceeds via a ROCC mechanism. scribd.comresearchgate.net Similarly, iron-promoted ROCC reactions of specific isoxazoles have been used to synthesize isoindolinone and pyrrole (B145914) derivatives. researchgate.net The outcome of the cascade is highly dependent on the substituents present on the initial isoxazole ring and the specific reaction conditions employed, which dictate how the ring-opened intermediate recloses. researchgate.net These cascade reactions provide a powerful tool for molecular diversification, allowing for the construction of complex heterocyclic scaffolds from relatively simple isoxazole precursors. researchgate.netresearchgate.net

Ring-Opening Fluorination of Isoxazoles

The introduction of fluorine into organic molecules is a significant strategy in the development of pharmaceuticals, agrochemicals, and materials due to the unique properties it imparts. researchgate.net A notable method for achieving this is the ring-opening fluorination of heterocyclic compounds.

Recent research has established a method for the ring-opening fluorination of isoxazoles utilizing an electrophilic fluorinating agent, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgnih.govchemrxiv.org This transformation is proposed to proceed through an initial electrophilic fluorination at the C4 position of the isoxazole ring. Subsequent deprotonation and cleavage of the weak N-O bond lead to the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. acs.orgnih.govjyamaguchi-lab.com The reaction generally features mild conditions and tolerates a variety of functional groups. nih.gov

For the reaction to proceed via ring-opening, substitution at the C4 position of the isoxazole ring appears to be a requirement. researchgate.net In a study where a C4-unsubstituted 5-phenylisoxazole was treated with Selectfluor®, the reaction did not result in ring-opening. Instead, electrophilic aromatic fluorination occurred at the C4 position, yielding 4-fluoro-5-phenylisoxazole in a modest 12% yield. researchgate.net

However, the reaction takes a different course with C3-substituted isoxazoles, which are direct structural analogs of this compound. When a C3-substituted isoxazole was treated with Selectfluor®, it resulted in the formation of an unusual difluorinated compound in 57% yield as a single isomer. researchgate.net This demonstrates that the substituent at the C3 position significantly influences the reaction's outcome, diverting it from the typical α-fluorocyanoketone product pathway observed for C5-substituted isoxazoles. researchgate.netresearchgate.net

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Phenylisoxazole (C4-unsubstituted) | Selectfluor® | MeCN, 80 °C | 4-Fluoro-5-phenylisoxazole | 12% | researchgate.net |

| C3, C4-disubstituted Isoxazole (12) | Selectfluor® | MeCN, 80 °C | Difluorinated Compound (13) | 57% | researchgate.net |

| C4, C5-disubstituted Isoxazoles | Selectfluor® (1.0 equiv) | MeCN (0.20 M), 80 °C, 24 h | α-Fluorocyanoketones | Good yields | researchgate.net |

Thermal Ring Expansion of Azirine Derivatives to Oxazoles

The rearrangement of strained three-membered rings is a powerful method for synthesizing more stable five-membered heterocycles. The thermal ring expansion of 2H-azirine derivatives, particularly 2-acyl-2H-azirines, is a known route to oxazoles. uc.pt This transformation is mechanistically distinct from the direct thermal rearrangement of the corresponding isoxazole isomer.

The relationship between isoxazoles, azirines, and oxazoles is complex. While this compound can be converted to 2-benzoyl-5-phenyloxazole, this specific transformation is typically achieved through a photo-induced rearrangement. oup.com This photochemical process is postulated to proceed through the cleavage of the isoxazole N-O bond to form an intermediate 2,3-dibenzoylaziridine, which then rearranges to the final oxazole product. oup.com

Investigations into purely thermal rearrangements have focused on azirine intermediates. Studies on methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates have shown that they undergo thermal ring expansion to produce 4-halo-5-phenyl-1,3-oxazole-2-carboxylates in high yield. uc.pt The mechanism involves the cleavage of the C2-C3 bond of the azirine ring followed by cyclization. uc.pt

Crucially, an attempt to convert the isomeric methyl 4-chloro-5-phenylisoxazole-3-carboxylate to the corresponding oxazole under the same thermal conditions (refluxing in toluene) resulted in no reaction. uc.pt This finding demonstrates that under these thermal conditions, the isoxazole is not a viable intermediate for the formation of the oxazole, and the rearrangement proceeds specifically from the higher-energy azirine derivative. uc.pt Therefore, the thermal conversion of a this compound structure to an oxazole would necessitate an initial transformation of the isoxazole into the corresponding azirine derivative.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-benzoyl-2-chloro-2H-azirine-3-carboxylate | Toluene, reflux, 5h | Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate | High | uc.pt |

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate | Toluene, reflux, 5h | No Reaction | N/A | uc.pt |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzoyl 5 Phenylisoxazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 3-benzoyl-5-phenylisoxazole and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce a wealth of structural information.

¹H NMR for Structural Assignments and Isomer Distinction

Proton NMR (¹H NMR) is instrumental in assigning the protons within the molecule and is particularly powerful for distinguishing between isomers. In this compound, the proton at the 4-position of the isoxazole (B147169) ring (H-4) provides a key diagnostic signal. For this compound, the H-4 proton appears as a singlet at approximately 7.06 ppm when measured in deuterochloroform (CDCl₃). sorbonne-universite.fr

The chemical shift of this H-4 proton is highly sensitive to the electronic nature of the substituents at positions 3 and 5 of the isoxazole ring. This sensitivity allows for a straightforward method to distinguish between 3,5-disubstituted isoxazole isomers. unifi.it For instance, in a series of 3-aryl-5-phenylisoxazoles and 3-phenyl-5-arylisoxazoles, the position of the H-4 signal varies predictably with the electron-donating or electron-withdrawing character of the substituent on the aryl rings. unifi.itresearchgate.net Generally, electron-donating groups at position 5 cause an upfield shift (to a lower ppm value) of the H-4 resonance, while electron-withdrawing groups at the same position lead to a downfield shift. unifi.it

The aromatic protons of the benzoyl and phenyl groups typically appear as a complex multiplet in the region of 7.49-7.57 ppm. sorbonne-universite.fr The integration of these signals corresponds to the number of protons in each aromatic ring, further confirming the structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-4 (isoxazole) | 7.06 | s (singlet) | CDCl₃ |

| Aromatic Protons | 7.49-7.57 | m (multiplet) | CDCl₃ |

Data sourced from a study by Taima and co-workers. sorbonne-universite.fr

¹³C NMR for Discrimination of Isomers and Electronic Effects

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the isoxazole ring carbons are particularly informative for isomer discrimination and for understanding electronic effects. researchgate.net

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the benzoyl group is typically found significantly downfield, around 186.2 ppm. The carbons of the isoxazole ring appear at characteristic chemical shifts, with C3, C4, and C5 resonating at approximately 160.1, 113.4, and 179.2 ppm, respectively. sorbonne-universite.fr The remaining aromatic carbons from the phenyl and benzoyl groups appear in the typical aromatic region of the spectrum. sorbonne-universite.fr

Studies on series of 3-aryl-5-phenylisoxazoles have shown that while substituents on the 3-aryl group have little effect on the isoxazole ring carbon chemical shifts, the chemical shifts of C4 and C5 in 3-phenyl-5-arylisoxazoles are quite sensitive to substituent effects. researchgate.net This differential sensitivity provides a robust method for distinguishing between these isomeric series.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C4 (isoxazole) | 113.4 | CDCl₃ |

| Aromatic Carbons | 128.4, 130.6, 133.8, 136.0 | CDCl₃ |

| C3 (isoxazole) | 160.1 | CDCl₃ |

| C5 (isoxazole) | 179.2 | CDCl₃ |

| C=O (benzoyl) | 186.2 | CDCl₃ |

Data sourced from a study by Taima and co-workers. sorbonne-universite.fr

HMBC NMR for Comprehensive Structural Confirmation

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.orgcolumbia.edu This is invaluable for piecing together the molecular structure by connecting different fragments of the molecule.

Analysis of ¹H, ¹³C, and ¹⁵N NMR Substituent Chemical Shifts

The electronic effects of substituents on the phenyl rings of isoxazole derivatives can be systematically studied by analyzing the changes in the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. For a series of para-substituted 3-phenylisoxazoles, the chemical shifts of the isoxazole ring's ¹⁵N and ¹³C nuclei have been reported and compared with values calculated using Density Functional Theory (DFT). nih.gov

These studies show a correlation between the substituent's electronic properties (as described by Hammett constants) and the observed chemical shifts. nih.gov This provides insight into the transmission of electronic effects through the phenyl and isoxazole rings. Similar studies on related 5-phenyl-1,3,4-oxathiazol-2-ones also demonstrate that substituent effects can be interpreted through Hammett correlations and calculated bond orders. nih.gov While specific ¹⁵N NMR data for this compound is not available in the search results, the principles from these analog studies are directly applicable. The nitrogen atom's chemical shift would be sensitive to the electronic environment within the isoxazole ring, which is influenced by both the benzoyl and phenyl substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several key absorption bands that are diagnostic of its structure. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the benzoyl group is expected. Additionally, characteristic bands for the C=N and C=C stretching vibrations within the isoxazole and phenyl rings, as well as C-O stretching of the isoxazole ring, will be present. acs.orgmostwiedzy.pl

While a specific FT-IR spectrum for this compound is not provided in the search results, data for the closely related 3-methyl-5-phenylisoxazole (B94393) shows a characteristic isoxazole ring vibration at 1610 cm⁻¹. unifi.it For other isoxazole derivatives, the vibrational modes have been studied in detail, providing a basis for interpreting the spectrum of this compound. mostwiedzy.plnih.gov The presence of the benzoyl group would introduce a strong carbonyl stretch, typically in the range of 1650-1680 cm⁻¹. The exact positions of these bands provide a vibrational "fingerprint" of the molecule, useful for its identification and for confirming the presence of its key functional groups. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.govsci-hub.se

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Benzoyl) | Stretching | 1650 - 1680 |

| C=N (Isoxazole) | Stretching | ~1600 - 1650 |

| C=C (Aromatic/Isoxazole) | Stretching | ~1450 - 1600 |

| C-O (Isoxazole) | Stretching | ~1100 - 1250 |

Synthetic Applications and Derivatization Strategies of the Isoxazole Core

Functionalization of the Isoxazole (B147169) Ring System

Direct functionalization of the isoxazole ring is a primary strategy for creating diverse derivatives. This can be achieved through several methods, including the introduction of substituents via electrophilic substitution, metalation, and other C-H activation techniques. nih.gov The reactivity of the isoxazole ring positions (C3, C4, and C5) towards deprotonation and subsequent reaction with electrophiles is influenced by the substituents present on the ring. acs.orgnsf.govnih.gov

The introduction of halogen, alkyl, and aryl groups onto the isoxazole core can be accomplished through various synthetic methodologies. Halogenation can be achieved using standard halogenating agents. For instance, N-chlorosuccinimide (NCS) can be used for chlorination. nih.gov

Alkylation and arylation often involve metal-catalyzed cross-coupling reactions or the reaction of isoxazolyl anions with appropriate electrophiles. researchgate.net For example, lateral metalation of methyl-substituted isoxazoles, such as 3,5-dimethylisoxazole (B1293586), using organolithium reagents like n-butyllithium (n-BuLi), allows for the introduction of substituents on the methyl groups. cdnsciencepub.comresearchgate.net This method has been used to prepare isoxazoles with extended side chains. orientjchem.org Palladium-catalyzed cross-coupling reactions are also employed for the direct C-H arylation of the isoxazole ring, providing a route to arylated isoxazole derivatives. researchgate.net

An efficient protocol for functionalization involves the use of 5-nitroisoxazoles in nucleophilic aromatic substitution (SNAr) reactions. This method allows for the introduction of various nucleophiles at the C5 position under mild conditions, yielding a broad range of substituted isoxazoles. rsc.org

Table 1: Examples of Isoxazole Functionalization

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole | 1. n-BuLi, THF, -78°C; 2. Aromatic aldehyde | 5-(2-Aryl-2-hydroxyethyl)-3-methylisoxazole | Good | orientjchem.org |

| Propargyl phenyl ethers, Hydroxymoyl chloride | CuI, K₂CO₃, Diethyl ether | Substituted Isoxazole | - | nih.gov |

| 3,5-Dinitroisoxazoles | Various Nucleophiles | 3,5-Substituted Isoxazoles | Excellent | rsc.org |

Selective carboxylation of the isoxazole ring can be achieved through a lithiation-carboxylation sequence. The regioselectivity of the lithiation is dependent on the acidity of the C-H protons on the isoxazole ring and the reaction conditions. The order of acidity for the protons on an unsubstituted isoxazole ring is generally C5 > C3 > C4. nsf.govnih.gov Deprotonation at the most acidic C5 position or the less acidic C4 position yields the corresponding isoxazolide anions, which can then be trapped with carbon dioxide to introduce a carboxyl group. acs.orgnsf.govnih.govfigshare.com

However, deprotonation at the C3 position can be more complex and may lead to ring cleavage of the O-N bond. acs.orgnsf.govnih.gov The use of an oxazoline (B21484) protecting group at the C4 position can facilitate metalation at this position, allowing for the introduction of a carboxyl equivalent which can later be deprotected. acs.org Gold-catalyzed C-H carboxylation has also been reported as an efficient method for the regioselective carboxylation of electron-deficient heterocycles, including isoxazoles, at their most acidic C-H bond. researchgate.net

Alkylation and halogenation of the isoxazole nucleus itself, as opposed to its side chains, are important functionalization strategies. Lateral metalation of methyl-substituted isoxazoles with strong bases like n-butyllithium or s-butyllithium followed by quenching with alkyl halides is a common method for alkylation. cdnsciencepub.comorientjchem.org For example, 3,5-dimethylisoxazole can be selectively metalated at the C5-methyl group with n-BuLi or at the C3-methyl group with s-BuLi, allowing for sequential alkylation at these positions. orientjchem.org

Halogenation can be achieved through electrophilic halogenating agents. The regioselectivity of these reactions can be influenced by the substituents already present on the isoxazole ring.

Selective Carboxylation via Lithiation at Specific Ring Positions

Strategic Scaffold Transformations and Ring Modifications

The isoxazole ring can be strategically transformed into a variety of other heterocyclic systems, highlighting its utility as a synthetic intermediate. researchgate.net These transformations often take advantage of the labile N-O bond, which can be cleaved under various conditions to initiate ring-opening and subsequent recyclization cascades. nih.govresearchgate.net

The isoxazole scaffold can be converted into a range of other five- and six-membered heterocycles.

Oxazoles: The photochemical rearrangement of isoxazoles to oxazoles is a well-established transformation that can be facilitated using continuous flow reactors. nih.govacs.orgorganic-chemistry.org Base-mediated rearrangements of specific isoxazole derivatives, such as 3-aryltetrahydrobenzisoxazoles, can also lead to the formation of oxazoles under mild conditions. rsc.orgrsc.orglboro.ac.uk

Triazoles: Isoxazoles can be used in the synthesis of 1,2,3-triazoles through multi-step sequences. For example, a rhodium-catalyzed double dearomatization of 1,2,3-triazole-isoxazole dyads has been developed. acs.org Also, 1,3-dipolar cycloaddition reactions between alkynes and azides, a common method for triazole synthesis, can be performed in conjunction with isoxazole synthesis methodologies to create hybrid molecules. mdpi.comorganic-chemistry.org

Pyrroles: Several methods exist for the conversion of isoxazoles to pyrroles. rsc.org Iron-catalyzed ring-opening and closing cascade reactions of isoxazole precursors can yield functionalized pyrroles. researchgate.netresearchgate.net Another approach involves a molybdenum-mediated reductive ring-opening of isoxazoles, followed by cyclization to form the pyrrole (B145914) ring. nih.gov Gold-catalyzed [4+1] annulation between propiolate derivatives and isoxazoles also provides a route to 2,4-dicarbonylpyrroles. rsc.org

Isoquinolines: Isoquinolines and isoquinolones can be synthesized from isoxazole precursors through ring-opening and ring-closing cascade (ROCC) mechanisms. researchgate.net The strategic placement of substituents on the isoxazole moiety directs the reaction outcome towards the desired isoquinoline (B145761) derivatives. researchgate.net

Table 2: Examples of Isoxazole to Heterocycle Transformations

| Starting Isoxazole Derivative | Reagents and Conditions | Resulting Heterocycle | Key Transformation | Reference |

|---|---|---|---|---|

| Di- and trisubstituted isoxazoles | UV light (photochemical) | Oxazole (B20620) | Photoisomerization | nih.govacs.org |

| 3-Aryltetrahydrobenzisoxazoles | Base (e.g., Cs₂CO₃) | Oxazole | Base-mediated rearrangement | rsc.orglboro.ac.uk |

| Bi-isoxazole precursors | Iron, NH₄Cl, EtOH:H₂O, 100°C | Pyrrole | Reductive ring opening and closing cascade (ROCC) | researchgate.netresearchgate.net |

| Substituted isoxazoles | Iron, NH₄Cl | Isoquinoline | Ring opening and closing cascade (ROCC) | researchgate.net |

| 1,2,3-Triazole-isoxazole dyads | Rhodium catalyst | 1H-1,3-Diazepine (via dearomatization) | Cascade reaction | acs.org |

Ring enlargement reactions of isoxazoles provide access to six-membered heterocyclic systems. A notable example is the rhodium-catalyzed reaction of isoxazoles with rhodium carbenoids, which leads to the formation of 4H-1,3-oxazines in good to excellent yields. nih.gov This reaction likely proceeds through the formation of an isoxazolium ylide intermediate, followed by a 1,2-shift or a ring-opening/electrocyclization sequence. nih.gov

Furthermore, a one-pot synthesis of highly functionalized pyridines has been developed based on a rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org This process involves the formal insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole, followed by rearrangement of the insertion product to a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine (B92270). organic-chemistry.org Copper(I) catalysts have also been employed for the insertion of diazo compounds into the N-O bond of isoxazoles, resulting in ring-expanded spiro-heterocycles. thieme-connect.com

Conversion to Diverse Heterocycles (e.g., Oxazoles, Triazoles, Pyrroles, Isoquinolines)

Utilization of Isoxazole Derivatives in the Synthesis of Complex Molecules

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in synthetic organic chemistry. ontosight.airesearchgate.net Its unique electronic properties and the latent reactivity of the N-O bond allow for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures. researchgate.netclockss.org Derivatives such as 3-Benzoyl-5-phenylisoxazole, which feature substantial aromatic substituents at the 3- and 5-positions, are stable compounds that can be strategically employed in multi-step syntheses. ontosight.ai The isoxazole core serves as a masked 1,3-dicarbonyl or β-amino enone functionality, which can be revealed under specific reductive or rearrangement conditions to construct new heterocyclic or acyclic systems. clockss.org

Precursors for Poly-substituted Furans

The transformation of isoxazoles into polysubstituted furans is a well-documented and synthetically useful strategy that leverages the facile cleavage of the weak N-O bond within the isoxazole ring. researchgate.netacs.org This ring-opening, typically initiated by reduction, photolysis, or thermal conditions, generates a vinylogous nitroso intermediate or a β-amino enone, which can then undergo cyclization to form the furan (B31954) core. researchgate.net The substitution pattern of the resulting furan is directly dictated by the substituents on the starting isoxazole.

Research has demonstrated that iron(III)-promoted reductive ring-opening and isomerization of C4-alkynylisoxazoles can selectively produce polysubstituted furans. researchgate.net The substituents at the C3 and C5 positions of the isoxazole ring play a critical role in directing the reaction pathway. researchgate.net For a compound like this compound, the benzoyl group at C3 and the phenyl group at C5 would be expected to become the substituents at the corresponding positions in the furan product following a successful ring transformation. Other methods for synthesizing polysubstituted furans include transition metal-catalyzed reactions and heteroannulation protocols. nih.goviupac.org The iodocyclization of 2-iodo-2-alken-1-ones is another powerful method for creating highly substituted 3-iodofurans, which can be further diversified using palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Selected Methods for Furan Synthesis from Isoxazole and Other Precursors

| Method | Precursor Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Reductive Ring-Opening | C4-Alkynylisoxazoles | Fe(III), Oxidized N-methylpyrrolidone (NMP*) | Polysubstituted Furans | researchgate.net |

| Ring Transformation | 5-Substituted Isoxazoles | Aromatic aldehyde, Propanedinitrile | N-arylidenefuran-2-amines | rsc.org |

| Iodocyclization | 2-Iodo-2-alken-1-ones | I₂, Various Nucleophiles | 2,3,4,5-Tetrasubstituted Furans | nih.gov |

| Domino Reaction | β-Keto compounds, Vinyl dichlorides | Base-promoted | 2,3,5-Trisubstituted Furans | organic-chemistry.org |

Role in the Synthesis of Penicillin Analogs

The isoxazole moiety is a cornerstone in the development of semi-synthetic penicillins, particularly those designed to resist degradation by bacterial β-lactamase enzymes. nih.govijrrjournal.com The incorporation of a bulky, substituted isoxazole ring as the N-acyl side chain of 6-aminopenicillanic acid (6-APA) sterically hinders the approach of β-lactamases, protecting the crucial β-lactam ring from hydrolysis. ijrrjournal.com Cloxacillin, a well-known antibiotic, features a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide side chain and is effective against penicillinase-producing staphylococci. researchgate.net

Synthetic strategies involve the coupling of 6-aminopenicillanic acid with a suitable isoxazole carboxylic acid or its activated equivalent, such as an acid chloride. nih.govgoogle.com For a compound like this compound, a synthetic precursor such as 5-phenylisoxazole-3-carboxylic acid could be used to generate analogs. nih.gov Research has explored the synthesis of new penicillin derivatives with 5-arylisoxazole-3-carboxamide groups at the α-position of benzylpenicillin, leading to compounds with high activity against Gram-negative bacteria. nih.gov The isoxazole nucleus is known to enhance the pharmacokinetic properties of β-lactam compounds, potentially leading to decreased toxicity and increased efficacy. doi.org

Table 2: Examples of Isoxazole-Containing Penicillin Analogs and Related Compounds

| Compound Name | Isoxazole Moiety | Key Feature/Activity | Reference(s) |

|---|---|---|---|

| Cloxacillin | 3-(2-chlorophenyl)-5-methylisoxazole | Resistant to penicillinase-producing Staphylococci | researchgate.netijrrjournal.com |

| Flucloxacillin | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole | Narrow-spectrum β-lactam antibiotic, inhibits bacterial cell wall synthesis | ijrrjournal.com |

| Ampicillin Derivatives | 5-arylisoxazole-3-carboxamide | High activity against Pseudomonas and other Gram-negative bacteria | nih.gov |

| β-Lactam Hybrids | Isoxazole/dihydroisoxazole linked to β-lactam | Synthesized via 1,3-dipolar cycloaddition; potential for enhanced antibiotic properties | doi.orgtandfonline.com |

Building Blocks for Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases, making them a compelling class of therapeutic targets. csic.es Small molecules that can modulate these interactions are of high interest in drug discovery. mdpi.com The isoxazole scaffold has emerged as a valuable building block for the synthesis of such modulators. nih.govacs.org Its rigid, aromatic nature allows it to serve as a scaffold for positioning functional groups in precise three-dimensional orientations to interact with the large, often shallow surfaces of PPI interfaces. mdpi.com

In one notable study, a phenylisoxazole carboxamide was identified as a hit compound that inhibits the transcriptional synergy of the GATA4 and NKX2-5 transcription factors, a PPI crucial for cardiac gene activation. nih.govacs.org Subsequent structure-activity relationship (SAR) studies involved the synthesis and characterization of hundreds of derivatives to optimize potency and selectivity. nih.govacs.org This research highlighted that substituents on the isoxazole ring are critical for modulating activity. nih.gov A compound like this compound represents a scaffold that could be explored within such a discovery program. The development of modulators often involves creating libraries of related compounds to systematically probe the chemical space around an initial hit. nih.govnih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Isoxazole-Based GATA4-NKX2-5 PPI Inhibitors

| Compound Modification | Region of Molecule | Observation | Implication for Activity | Reference(s) |

|---|---|---|---|---|

| Aromatic Substituent on Isoxazole | Southern Part | The nature and dihedral angle of the aromatic group are important for activity. | Regulates inhibition of GATA4-NKX2-5 transcriptional synergy. | acs.org |

| Reversed Substituent Pattern | Isoxazole Ring | An analog with a reversed substituent pattern was among the most potent inhibitors. | Demonstrates that regioisomers can have significantly different and improved activity. | acs.org |

| Varied Linker | Central Part | Ether and amide linkers were explored to connect the northern and southern parts. | Influences overall conformation and binding affinity. | acs.org |

| Alternative Heterocycles | Southern Part | Replacing isoxazole with isothiazole (B42339) resulted in the most potent inhibitor. | The core heterocycle is a key determinant of potency and can be optimized. | acs.org |

Q & A

Q. What are the common synthetic routes for 3-Benzoyl-5-phenylisoxazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthetic route involves the thermolysis of (Z)-β-azido-α,β-unsaturated ketones or esters, as demonstrated by Hassner et al., where meso-1,2-benzoylethylene dibromide reacts with sodium azide to form this compound via a vinyl azide intermediate . Key factors influencing yield include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform) enhance reaction rates.

- Temperature : Reflux conditions (e.g., 80–100°C) optimize cyclization.

- Reaction time : Extended reflux durations (6–24 hours) improve product formation .

Alternative methods include cyclocondensation of hydroxylamine derivatives with thiocarbamoylmalonates, achieving yields up to 78% under controlled pH and temperature .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1680–1660 cm⁻¹) and isoxazole ring (C=N, ~1560 cm⁻¹) stretches .

- NMR : ¹H NMR reveals phenyl proton resonances (δ 7.2–7.8 ppm) and isoxazole protons (δ 6.5–7.0 ppm). ¹³C NMR confirms carbonyl (δ ~160–180 ppm) and aromatic carbons .

- GC-MS/EI : Provides molecular ion peaks (e.g., m/z 290 for derivatives) and fragmentation patterns to validate structural motifs .

- X-ray crystallography : Resolves bond angles (e.g., C10–C9–C3 = 113.4°) and crystal packing interactions, critical for structural validation .

Q. What are the typical pharmacological targets or bioactivities associated with benzisoxazole derivatives like this compound?

Methodological Answer: Benzisoxazole derivatives exhibit:

- Antipsychotic activity : Via dopamine D2 receptor antagonism (e.g., zonisamide analogs) .

- Antimicrobial effects : Through DNA intercalation or enzyme inhibition (e.g., topoisomerase) .

- Anti-inflammatory properties : By modulating COX-2 or NF-κB pathways .

In vitro screening should prioritize cytotoxicity assays (MTT) and receptor-binding studies to identify specific targets.

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in the thermolysis of Z- versus E-β-azido-α,β-unsaturated ketones leading to this compound?

Methodological Answer: The stereochemistry of the starting azide dictates the reaction pathway:

- (Z)-isomers : Undergo a concerted cyclization via vinyl nitrenes, forming isoxazoles .

- (E)-isomers : Prefer 1,3-oxazole formation due to steric hindrance preventing nitrene intermediate stabilization .

Computational studies (DFT) can map transition states to validate these pathways. Kinetic isotope effects (KIEs) and trapping experiments (e.g., with radical scavengers) further elucidate mechanisms.

Q. How can researchers employ crystallographic data (e.g., bond angles, packing interactions) to validate the structural integrity of this compound derivatives?

Methodological Answer:

- Bond angle analysis : Deviations from ideal sp² hybridization (e.g., C9–C3–C3a = 132.1°) indicate intramolecular strain or non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å) .

- Packing diagrams : Van der Waals interactions dominate stabilization; absence of hydrogen bonding simplifies polymorphism studies .

- Torsional angles : Substituent orientation (e.g., dihedral angle = 70.3° between benzisoxazole and phenyl rings) impacts molecular planarity and bioactivity .

Q. In cases of conflicting spectroscopic data for this compound analogs, what analytical approaches ensure accurate structural elucidation?

Methodological Answer:

- Multi-technique cross-validation : Combine NMR (¹H-¹³C HSQC/HMBC) to assign ambiguous protons and carbons .

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., Br vs. Cl substituents) .

- X-ray diffraction : Definitive proof for regiochemistry in cases of isomeric ambiguity .

- Dynamic NMR : Detects conformational exchange in flexible derivatives (e.g., variable-temperature studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.